molecular formula C13H13N3O B2551913 N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide CAS No. 2093735-01-2

N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide

Cat. No.: B2551913
CAS No.: 2093735-01-2
M. Wt: 227.267
InChI Key: RKUWYYHYDWTIAQ-UHFFFAOYSA-N
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Description

N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2-methylphenyl group attached to the pyrazole ring and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide typically involves the reaction of 2-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide is unique due to its specific combination of a 2-methylphenyl group and a prop-2-enamide moiety attached to the pyrazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[2-(2-methylphenyl)pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-3-13(17)15-12-8-9-14-16(12)11-7-5-4-6-10(11)2/h3-9H,1H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUWYYHYDWTIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC=N2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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